N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a member of the pyrazole-thiazole carboxamide derivatives . These compounds are known to target Succinate Dehydrogenase (SDH), an important membrane complex in the tricarboxylic acid cycle . SDH provides energy for the growth of pathogenic bacteria .
Mode of Action
This compound interacts with its target, SDH, by occupying its site of action . This interference disrupts the effects of the tricarboxylic acid cycle, leading to the death of the pathogen . This unique mode of action means that these compounds have no cross-resistance with other classes of fungicides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts the energy production of the pathogen, leading to its death . The downstream effects of this disruption include the cessation of growth and reproduction of the pathogen .
Pharmacokinetics
Similar compounds in the pyrazole-thiazole carboxamide class are known to have good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds contribute to their effectiveness as fungicides .
Result of Action
The result of the action of this compound is the death of the pathogen . By disrupting the tricarboxylic acid cycle, the compound deprives the pathogen of the energy it needs to grow and reproduce . This leads to a reduction in the population of the pathogen and helps to control the spread of the disease .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of other compounds or organisms can influence the efficacy of the compound . More research is needed to fully understand these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyrazole ring.
Substitution Reactions: Introduction of the phenyl and methyl groups through substitution reactions using reagents like phenylhydrazine and methyl iodide.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylhydrazine in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-1-phenyl-1H-pyrazole-5-carboxamide
- 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide
- N-(2-carbamoylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific thieno[2,3-c]pyrazole core structure, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-15-11-17(19(26)22-16-10-6-5-9-14(16)18(21)25)27-20(15)24(23-12)13-7-3-2-4-8-13/h2-11H,1H3,(H2,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJKTZSQRJDPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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